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An In-depth Technical Guide to the Chemical Properties of 5-lodo-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-lodo-1H-indole-3-carbaldehyde is a pivotal heterocyclic building block in modern organic
synthesis, particularly within medicinal chemistry and materials science. Its trifunctional nature
—comprising a reactive aldehyde, an acidic indole N-H proton, and a versatile carbon-iodine
bond—offers a rich landscape for chemical derivatization. This guide provides an in-depth
exploration of its synthesis, spectroscopic profile, and core chemical reactivity. We will dissect
the causality behind key synthetic transformations, including electrophilic substitutions,
nucleophilic additions, and palladium-catalyzed cross-coupling reactions, offering field-proven
insights and detailed experimental protocols.

Introduction: A Molecule of Strategic Importance

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous
natural products and pharmaceutical agents.[1] The introduction of specific functional groups
onto this scaffold allows for the fine-tuning of biological activity and pharmacokinetic properties.
5-lodo-1H-indole-3-carbaldehyde (Figure 1) has emerged as a particularly valuable
intermediate due to its three distinct points of reactivity:
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e The Aldehyde at C3: Acts as an electrophilic center, enabling condensations, reductions,
oxidations, and the formation of various carbon-carbon and carbon-heteroatom bonds.[2]

e The Indole Nitrogen (N1): The N-H proton is weakly acidic and can be deprotonated to
generate a nucleophile for alkylation, acylation, or sulfonylation, which also serves to protect
the nitrogen and modulate the ring's electronic properties.

e The lodine at C5: This is arguably its most strategic feature. The carbon-iodine bond is an
exceptional handle for transition-metal-catalyzed cross-coupling reactions, allowing for the
facile construction of complex biaryl systems and other carbon-carbon or carbon-heteroatom
linkages.[3]

This guide will systematically explore the chemistry of this versatile molecule, providing the
foundational knowledge required for its effective application in complex synthetic campaigns.

Figure 1: Structure of 5-lodo-1H-indole-3-carbaldehyde

Caption: The chemical structure of 5-lodo-1H-indole-3-carbaldehyde.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical and spectroscopic properties is
fundamental for its synthesis, purification, and characterization.

Physical Properties

The key physicochemical properties of 5-lodo-1H-indole-3-carbaldehyde are summarized in
Table 1. It is typically a white to off-white solid with a melting point around 185-186 °C.[4] It is
advisable to store the compound in a dark place under an inert atmosphere, at refrigerated
temperatures (2-8°C), to prevent degradation.

Table 1: Physicochemical Properties of 5-lodo-1H-indole-3-carbaldehyde
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Property Value Reference
IUPAC Name 5-iodo-1H-indole-3- 5]
carbaldehyde
CAS Number 114144-17-1 [5]
Molecular Formula CoHeINO [5]
Molecular Weight 271.05 g/mol [5]
Appearance White solid [4]
Melting Point 185-186 °C [4]

Spectroscopic Data

Spectroscopic analysis confirms the structure and purity of the compound. The data presented
in Table 2 is characteristic for this molecule.[4]

Table 2: Spectroscopic Data for 5-lodo-1H-indole-3-carbaldehyde

Technique Data (Solvent: DMSO-ds) Assignment

8 12.27 (s, 1H), 9.92 (s, 1H),
8.44 (s, 1H), 8.29 (d, J=3.1 Hz,

1H NMR NH, CHO, H4, H2, H6, H7
1H), 7.53 (dd, J=8.5, 1.4 Hz,

1H), 7.37 (d, J=8.5 Hz, 1H)

0 185.2, 138.9, 136.2, 131.6,
CHO, C7a, C2, C6, C4, C3a,

13C NMR 129.2, 126.7, 117.2, 115.0,
C3,C7,C5
86.6
N-H stretch, C=0 stretch
IR (cm™1) 3239, 1650, 1435, 1386, 878 (conjugated), Aromatic C=C,
C-H bend, C-Il associated
m/z calculated for CoHsINNaO
HRMS (ESI) Found: 293.9385

[M+Na]*: 293.9386

Note: NMR assignments are based on standard indole numbering.
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Synthesis Strategies

Two primary retrosynthetic disconnections are commonly employed for the preparation of 5-
lodo-1H-indole-3-carbaldehyde: direct iodination of the pre-formed indole-3-carbaldehyde or
formylation of 5-iodoindole.

Route A: Electrophilic Iodination | | Route B: Vilsmeier-Haack Formylation

lodinating Agent Vilsmeier Reagent

(e.g., NIS, I2) (POCIs, DMF)

[1H-Indole-3—carbaldehyd9 { 5-lodo-1H-indole '

Electrophilic Electrophilic
Aromatic Substitution Formylation

Y

5-lodo-1H-indole-3-carbaldehyde

Click to download full resolution via product page

Caption: Key retrosynthetic approaches to 5-lodo-1H-indole-3-carbaldehyde.

Route A: Direct C5-H lodination

This is often the more direct approach. The indole ring is electron-rich and readily undergoes
electrophilic aromatic substitution.[6] While the C3 position is the most nucleophilic site on an
unsubstituted indole, the presence of the aldehyde group at C3 deactivates the pyrrole ring

© 2025 BenchChem. All rights reserved. 4/11 Tech Support


https://www.benchchem.com/product/b3045802?utm_src=pdf-body
https://www.benchchem.com/product/b3045802?utm_src=pdf-body
https://www.benchchem.com/product/b3045802?utm_src=pdf-body-img
https://www.benchchem.com/product/b3045802?utm_src=pdf-body
https://www.researchgate.net/publication/225534931_Electrophilic_Substitution_Reactions_of_Indoles
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3045802?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

slightly and directs incoming electrophiles to the benzene portion of the molecule, primarily at
the C5 position.

Causality: The choice of iodinating agent and catalyst is critical. N-lodosuccinimide (NIS) is a
mild and effective source of the electrophilic iodonium ion (I*). A Lewis acid, such as BFs-Et20,
is used to activate the NIS, increasing its electrophilicity and promoting the reaction under mild
conditions.[4]

Experimental Protocol: Synthesis via Direct lodination[4]

e Setup: To a 10 mL round-bottom flask, add 1H-indole-3-carbaldehyde (0.5 mmol, 1.0 equiv)
and N-lodosuccinimide (NIS) (0.5 mmol, 1.0 equiv).

e Solvent: Add anhydrous dichloromethane (3 mL).

e Initiation: Add boron trifluoride etherate (BFs-Et20) (1.0 mmol, 2.0 equiv) dropwise to the
stirred suspension at room temperature under an air atmosphere.

e Reaction: Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction
progress by TLC (Eluent: ethyl acetate/petroleum ether 1:2).

o Workup: Upon completion, quench the reaction with saturated aqueous sodium thiosulfate
solution. Extract the mixture with ethyl acetate (3 x 10 mL).

 Purification: Combine the organic layers, dry over anhydrous NazSOa, filter, and concentrate
under reduced pressure. Purify the crude residue by column chromatography on silica gel
(eluent: ethyl acetate/petroleum ether) to afford 5-lodo-1H-indole-3-carbaldehyde as a
white solid.

Route B: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and powerful method for introducing a formyl group
onto electron-rich aromatic and heterocyclic rings.[7][8] This route involves the reaction of 5-
iodoindole with the Vilsmeier reagent, an electrophilic chloromethyleneiminium salt, which is
generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating
agent like phosphorus oxychloride (POCIs).[9] The subsequent hydrolysis of the resulting
iminium intermediate yields the desired aldehyde.
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Causality: This method is advantageous when 5-iodoindole is more readily available or cost-
effective than indole-3-carbaldehyde. The reaction is highly regioselective for the electron-rich
C3 position of the indole nucleus. Recent advancements have even led to catalytic versions of
this reaction, reducing the need for stoichiometric amounts of caustic reagents.[10]

Core Chemical Reactivity

The synthetic utility of 5-lodo-1H-indole-3-carbaldehyde stems from the orthogonal reactivity
of its functional groups. Strategic manipulation allows for selective derivatization at the
aldehyde, the indole nitrogen, or the C5-iodo position.

Reactions at the Aldehyde Group (C3)

The aldehyde functionality is a versatile electrophilic site.

Reductive Amination: Reaction with primary or secondary amines in the presence of a
reducing agent (e.g., NaBH(OACc)s, NaBHs3CN) provides C3-aminomethyl indoles.

o Condensation Reactions: It readily forms Schiff bases (imines) upon reaction with primary
amines or hydrazines. These products can be valuable intermediates or final targets
themselves.[11] For instance, condensation with thiosemicarbazides yields
thiosemicarbazone derivatives, which have been investigated for their biological activities.
[11]

o Wittig and Horner-Wadsworth-Emmons Reactions: These provide access to C3-alkenyl
indoles, extending the carbon chain at this position.

e Reduction/Oxidation: The aldehyde can be easily reduced to the corresponding alcohol (3-
hydroxymethyl-5-iodoindole) using mild reducing agents like sodium borohydride (NaBHa) or
oxidized to the carboxylic acid (5-iodo-1H-indole-3-carboxylic acid) with oxidizing agents like
silver(l) oxide (Agz20).

Reactions at the Indole Nitrogen (N1)

The N-H proton can be removed by a suitable base (e.g., NaH, K2COs) to generate the indolide
anion, a potent nucleophile.
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» N-Alkylation/N-Arylation: The anion reacts with alkyl or aryl halides to furnish N-substituted
derivatives. For example, N-benzylation can be achieved using benzyl bromide and a base
like potassium carbonate.[4]

o N-Acylation/N-Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides (e.g., tosyl
chloride) provides N-protected indoles. This is a crucial step in many synthetic sequences as
it can alter the reactivity of the indole ring and prevent unwanted side reactions.

Palladium-Catalyzed Cross-Coupling at C5

The C5-lodo group is the gateway to a vast array of complex structures via palladium-catalyzed
cross-coupling reactions.[12] The C-I bond is highly reactive towards oxidative addition to a
Pd(0) catalyst, initiating the catalytic cycle. This enables the formation of new bonds that are
otherwise difficult to construct.
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Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids (or their esters) in the
presence of a palladium catalyst and a base (e.g., Na2COs, K3zPOa) to form C-C bonds. This
is one of the most robust and widely used methods for constructing biaryl linkages.[4]

Sonogashira Coupling: Coupling with terminal alkynes using a palladium catalyst and a
copper(l) co-catalyst (e.g., Cul) to form C(sp?)-C(sp) bonds, yielding 5-alkynylindoles.

Heck Coupling: Reaction with alkenes to form 5-alkenylindoles.

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines, providing
access to 5-aminoindole derivatives.[13]

Experimental Protocol: Suzuki-Miyaura Coupling[4]

Setup: In a sealed tube vial under an argon atmosphere, combine 5-lodo-1H-indole-3-
carbaldehyde (0.15 mmol, 1.0 equiv), the desired phenylboronic acid (0.21 mmol, 1.4
equiv), sodium carbonate (0.29 mmol, 2.0 equiv), and
tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (0.015 mmol, 10 mol%).

Solvent: Add a 4:1 mixture of 1,4-dioxane and water (2 mL).
Reaction: Seal the vial and stir the reaction mixture at 80 °C for 12 hours.

Workup: After cooling to room temperature, dilute the mixture with water and extract with
ethyl acetate.

Purification: Wash the combined organic layers with brine, dry over anhydrous Naz2SOa4, filter,
and concentrate. Purify the residue by column chromatography to yield the 5-aryl-1H-indole-
3-carbaldehyde product.

Applications as a Synthetic Intermediate

The true power of 5-lodo-1H-indole-3-carbaldehyde is realized in multi-step syntheses where
its functional groups are manipulated sequentially to build molecular complexity. It serves as a
precursor for a wide range of biologically active molecules, including analogues of natural
products like Meridianin D, which exhibit antibiofilm activity.
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Caption: Synthetic utility illustrating sequential functionalization pathways.

Conclusion

5-lodo-1H-indole-3-carbaldehyde is a testament to the power of strategic functionalization in

organic synthesis. Its three orthogonal reactive sites provide chemists with a versatile and

powerful platform for constructing complex molecular architectures. A thorough understanding

of its synthesis and the nuanced reactivity of each functional group—the electrophilic aldehyde,

the nucleophilic nitrogen, and the cross-coupling-receptive C-l1 bond—is essential for any

researcher, scientist, or drug development professional working with indole-based compounds.

The ability to selectively engage these sites opens the door to a vast chemical space, enabling

the synthesis of novel therapeutics, functional materials, and chemical probes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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